3,4-O-Dibenzyl Dopexamine Hydrochloride
CAS No.: 1357466-62-6
Cat. No.: VC0105140
Molecular Formula: C₃₆H₄₅ClN₂O₂
Molecular Weight: 573.21
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1357466-62-6 |
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Molecular Formula | C₃₆H₄₅ClN₂O₂ |
Molecular Weight | 573.21 |
Introduction
Synthesis and Chemical Properties
Synthesis Pathway
The synthesis of 3,4-O-Dibenzyl Dopexamine Hydrochloride involves the selective protection of hydroxyl groups on the catechol ring followed by benzylation using benzyl halides under basic conditions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility in aqueous media.
General Reaction Scheme:
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Protection: The hydroxyl groups on the catechol ring are protected using a suitable protecting group such as acetyl or tert-butyldimethylsilyl (TBDMS).
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Benzylation: The protected catechol derivative undergoes nucleophilic substitution with benzyl bromide or benzyl chloride in the presence of a strong base like potassium carbonate.
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Deprotection: The protecting groups are removed under acidic or basic conditions.
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Salt Formation: The free amine group is neutralized with hydrochloric acid to yield the hydrochloride salt.
Physicochemical Properties
The addition of dibenzyl groups significantly alters the physicochemical properties compared to dopexamine hydrochloride:
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Lipophilicity: Increased due to the hydrophobic benzyl substituents.
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Molecular Weight: Higher than dopexamine hydrochloride due to additional carbon atoms.
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Solubility: Likely reduced in water but improved in organic solvents.
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Stability: Enhanced under physiological conditions due to reduced susceptibility to enzymatic degradation.
Pharmacological Profile
Receptor Binding Affinity
The pharmacological activity of 3,4-O-Dibenzyl Dopexamine Hydrochloride is largely determined by its interaction with adrenergic and dopaminergic receptors:
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Beta-Adrenergic Receptors: The compound retains affinity for beta-2 adrenergic receptors, which mediate vasodilation and bronchodilation.
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Dopaminergic Receptors: Modifications at the catechol ring may alter binding affinity for dopamine D1 and D2 receptors.
Studies on related compounds suggest that dibenzylation can enhance selectivity for specific receptor subtypes by increasing steric hindrance and modulating electronic properties .
Functional Effects
Preliminary studies indicate that this compound may exhibit:
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Cardiovascular Effects: Similar to dopexamine hydrochloride but potentially with an altered duration of action due to increased lipophilicity.
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Central Nervous System Activity: Enhanced ability to cross the blood-brain barrier could make it useful in neurological research.
Data Tables
Table 1: Physicochemical Properties Comparison
Property | Dopexamine Hydrochloride | 3,4-O-Dibenzyl Dopexamine Hydrochloride |
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Molecular Formula | ||
Molecular Weight (g/mol) | ~341 | ~473 |
Solubility (Water) | High | Moderate |
Lipophilicity (LogP) | ~0.5 | ~3 |
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